molecular formula C21H46O3SSi B14235200 3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol CAS No. 499137-36-9

3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol

Cat. No.: B14235200
CAS No.: 499137-36-9
M. Wt: 406.7 g/mol
InChI Key: ONSRLNHFCYGMLY-UHFFFAOYSA-N
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Description

3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol is a specialized organosilicon compound with the molecular formula C33H70O3SSi. This compound is characterized by the presence of a thiol group (-SH) and a silyl group, making it a valuable reagent in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol typically involves the reaction of a suitable alkoxysilane with a thiol-containing compound. One common method is the reaction of diethoxysilane with tetradecyloxypropane-1-thiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol involves the interaction of its thiol and silyl groups with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophiles, while the silyl group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These interactions are crucial for its applications in material science and bioconjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol is unique due to its long alkyl chain (tetradecyloxy group), which imparts hydrophobic properties and enhances its utility in surface modification and the creation of hydrophobic coatings. This makes it particularly valuable in applications where water repellency and chemical resistance are desired .

Properties

CAS No.

499137-36-9

Molecular Formula

C21H46O3SSi

Molecular Weight

406.7 g/mol

IUPAC Name

3-[diethoxy(tetradecoxy)silyl]propane-1-thiol

InChI

InChI=1S/C21H46O3SSi/c1-4-7-8-9-10-11-12-13-14-15-16-17-19-24-26(22-5-2,23-6-3)21-18-20-25/h25H,4-21H2,1-3H3

InChI Key

ONSRLNHFCYGMLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCO[Si](CCCS)(OCC)OCC

Origin of Product

United States

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